An In-Depth Technical Guide to the Identification of Pyroxene in Igneous and Metamorphic Rocks
An In-Depth Technical Guide to the Identification of Pyroxene in Igneous and Metamorphic Rocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to identify and characterize pyroxene minerals, a crucial component in the study of igneous and metamorphic rocks. Accurate identification of pyroxene type and composition is fundamental to deciphering the petrogenesis and thermal history of rocks, with implications for various fields of geoscience and materials science.
Introduction to the Pyroxene Group
Pyroxenes are a significant group of rock-forming inosilicate minerals with the general formula XY(Si,Al)₂O₆.[1] In this structure, X represents larger cations such as Ca²⁺, Na⁺, Fe²⁺, and Mg²⁺ in the M2 site, while Y represents smaller cations like Mg²⁺, Fe²⁺, Fe³⁺, Al³⁺, Cr³⁺, and Ti⁴⁺ in the M1 site.[1] These minerals are fundamental constituents of many igneous and metamorphic rocks, forming under conditions of high temperature and/or pressure.[2][3] Their crystal structure consists of single chains of silica tetrahedra, which results in two distinctive cleavage planes intersecting at approximately 87° and 93°.[4]
Pyroxenes are broadly classified into two main structural groups based on their crystal system: orthopyroxenes (orthorhombic) and clinopyroxenes (monoclinic).[2] Further classification is based on chemical composition, which provides detailed insights into the rock's formation environment.
Classification of Pyroxenes
The classification of pyroxenes is primarily based on their chemical composition, particularly the occupancy of the M2 and M1 cation sites. The most common pyroxenes are visualized using the "pyroxene quadrilateral," which represents the solid solution series between the end-members Enstatite (Mg₂Si₂O₆), Ferrosilite (Fe₂Si₂O₆), Diopside (CaMgSi₂O₆), and Hedenbergite (CaFeSi₂O₆).[5] Sodium-rich pyroxenes are classified using a separate ternary diagram.
Methodologies for Pyroxene Identification
A multi-technique approach is essential for the accurate identification and characterization of pyroxene minerals. This typically begins with macroscopic and microscopic examination, followed by more advanced analytical techniques for precise compositional and structural determination.
Macroscopic and Optical Identification
Initial identification of pyroxenes can be performed on hand specimens and in thin sections using a petrographic microscope.
3.1.1 Hand Specimen Identification
In hand specimens, pyroxenes are typically identified by their dark green to black color, although some varieties can be lighter.[4] They exhibit a vitreous luster and have a hardness of 5 to 6 on the Mohs scale.[4] The most diagnostic feature is their two prominent cleavages that intersect at nearly 90 degrees.[3][4]
3.1.2 Optical Microscopy
In thin section, pyroxenes are identified based on their optical properties. They generally have high relief.[5] A key distinguishing feature between clinopyroxenes and orthopyroxenes is their extinction angle; orthopyroxenes exhibit parallel extinction, while clinopyroxenes show inclined extinction.[5] Pleochroism is generally weak but can be present in iron-rich varieties.[5] Birefringence varies, with orthopyroxenes typically showing first-order colors and clinopyroxenes displaying up to second-order interference colors.[5]
| Property | Orthopyroxenes (e.g., Enstatite, Hypersthene) | Clinopyroxenes (e.g., Diopside, Augite) |
| Crystal System | Orthorhombic | Monoclinic |
| Extinction | Parallel | Inclined |
| Birefringence | Low (typically 1st order grays and whites) | Moderate to high (up to 2nd order) |
| Pleochroism | Weak, often pale green to pink | Generally weak, but can be present |
| 2V Angle | Variable, can be (+) or (-) | Variable, typically (+) for Di-Hd series |
Advanced Analytical Techniques
For precise identification and chemical characterization, advanced analytical techniques are employed.
X-Ray Diffraction (XRD)
4.1.1 Principle X-ray diffraction is a non-destructive technique used to identify crystalline phases based on their unique crystal structure. A powdered sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the mineral's crystal lattice.
4.1.2 Experimental Protocol: Powder X-Ray Diffraction
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Sample Preparation: A small, representative sample of the pyroxene-bearing rock is crushed and ground to a fine powder (typically <10 µm) using a mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.[6]
-
Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation). The instrument is calibrated using a standard reference material.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 70°), and the intensity of the diffracted X-rays is recorded at each angle.[7]
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed to identify the peak positions and intensities. These are converted to d-spacings using Bragg's Law (nλ = 2dsinθ).[8] The set of d-spacings and their relative intensities are compared to a database of known mineral patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the pyroxene species present.[9]
Electron Probe Microanalysis (EPMA)
4.2.1 Principle EPMA is a destructive technique that provides quantitative chemical analysis of a small spot on a polished sample. A focused beam of electrons bombards the sample, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured to determine the elemental composition.
4.2.2 Experimental Protocol
-
Sample Preparation: A polished thin section or a grain mount embedded in epoxy is prepared and coated with a thin layer of carbon to ensure electrical conductivity.
-
Instrument Setup: The electron microprobe is calibrated using well-characterized standards of known composition. Operating conditions are set, including accelerating voltage (e.g., 15-20 kV) and beam current (e.g., 10-20 nA).
-
Analysis: The electron beam is focused on a specific point on the pyroxene grain. The emitted X-rays are analyzed by wavelength-dispersive spectrometers (WDS).
-
Data Reduction: The raw X-ray counts are corrected for matrix effects (ZAF correction) to yield quantitative elemental concentrations (typically reported as weight percent of oxides).
Raman Spectroscopy
4.3.1 Principle Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices. A monochromatic laser is focused on the sample, and the scattered light is collected. A small fraction of the scattered light is inelastically scattered (Raman scattering), with a shift in frequency corresponding to the vibrational modes of the material. The resulting Raman spectrum is a unique fingerprint of the mineral's structure and composition.
4.3.2 Experimental Protocol
-
Sample Preparation: A polished thin section, a grain mount, or even a hand specimen can be used with minimal to no sample preparation.[10]
-
Instrument Setup: A Raman microscope is used, equipped with a laser source (e.g., 532 nm or 785 nm).[11] The system is calibrated using a silicon standard.[11]
-
Data Collection: The laser is focused on the pyroxene grain of interest. The scattered light is collected, and the Rayleigh scattered light is filtered out. The Raman scattered light is dispersed by a grating and detected. Spectra are typically collected for a set acquisition time.[12]
-
Data Analysis: The Raman spectrum (a plot of intensity vs. Raman shift in cm⁻¹) is analyzed. The positions and relative intensities of the Raman peaks are used to identify the pyroxene species by comparison with a reference database.[13] Compositional information can also be derived from shifts in peak positions.[14]
Data Presentation: Quantitative Optical and Compositional Data
The following tables summarize key quantitative data for common pyroxene minerals.
Table 1: Optical Properties of Common Pyroxenes
| Mineral | Crystal System | Refractive Indices (nα, nβ, nγ) | Birefringence (δ) | 2V Angle |
| Enstatite | Orthorhombic | 1.650-1.668, 1.653-1.674, 1.658-1.680 | 0.008-0.012 | 50-90° (+) |
| Ferrosilite | Orthorhombic | 1.715-1.768, 1.720-1.770, 1.730-1.788 | 0.015-0.020 | 90-132° (-) |
| Diopside | Monoclinic | 1.664-1.695, 1.672-1.701, 1.694-1.721 | 0.030-0.026 | 58-62° (+) |
| Hedenbergite | Monoclinic | 1.732-1.739, 1.738-1.745, 1.751-1.757 | 0.019-0.018 | 58-62° (+) |
| Augite | Monoclinic | 1.671-1.735, 1.672-1.741, 1.703-1.761 | 0.022-0.032 | 25-60° (+) |
| Pigeonite | Monoclinic | 1.682-1.722, 1.684-1.722, 1.705-1.751 | 0.023-0.029 | 0-32° (+) |
| Jadeite | Monoclinic | 1.654, 1.659, 1.667 | 0.013 | 70-75° (+) |
| Aegirine | Monoclinic | 1.776, 1.820, 1.836 | 0.060 | 60-70° (-) |
Table 2: End-Member Compositions of Key Pyroxenes
| Pyroxene Group | End-Member | Chemical Formula |
| Orthopyroxene | Enstatite | Mg₂Si₂O₆ |
| Ferrosilite | Fe₂Si₂O₆ | |
| Clinopyroxene | Diopside | CaMgSi₂O₆ |
| Hedenbergite | CaFeSi₂O₆ | |
| Wollastonite | Ca₂Si₂O₆ | |
| Na-Pyroxene | Jadeite | NaAlSi₂O₆ |
| Aegirine (Acmite) | NaFe³⁺Si₂O₆ | |
| Li-Pyroxene | Spodumene | LiAlSi₂O₆ |
| Note: Wollastonite is a pyroxenoid and is used as a component in the pyroxene quadrilateral for classification purposes. |
Conclusion
The accurate identification of pyroxene minerals in igneous and metamorphic rocks is a critical step in petrological and geochemical research. This guide has outlined a systematic approach, from initial macroscopic and microscopic observations to advanced analytical techniques. By combining optical microscopy with methods such as XRD, EPMA, and Raman spectroscopy, researchers can obtain detailed structural and compositional data, leading to a comprehensive understanding of the geological history of their samples.
References
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- 2. The Pyroxene Mineral Group [geology.com]
- 3. Pyroxenes | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]
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- 5. Pyroxene – Geology is the Way [geologyistheway.com]
- 6. icdd.com [icdd.com]
- 7. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 9. microanalysis.com.au [microanalysis.com.au]
- 10. youtube.com [youtube.com]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. Raman Spectroscopy Offers Advantages for Geologists and Mineralogists, Part 2 [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
